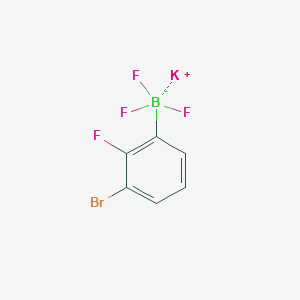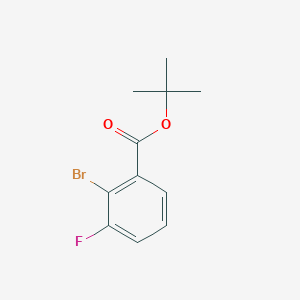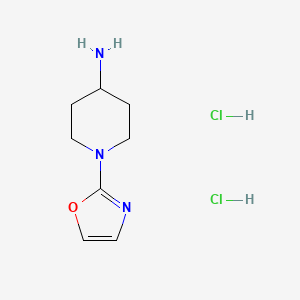
Potassium (3-bromo-2-fluorophenyl)trifluoroboranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (3-bromo-2-fluorophenyl)trifluoroboranuide is an organoboron compound that belongs to the class of potassium trifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. The compound has the molecular formula C6H4BBrF3K and a molecular weight of 262.91 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium (3-bromo-2-fluorophenyl)trifluoroboranuide can be synthesized through the reaction of 3-bromo-2-fluorophenylboronic acid with potassium bifluoride (KHF2). The reaction typically involves the following steps:
- Dissolution of 3-bromo-2-fluorophenylboronic acid in a suitable solvent such as tetrahydrofuran (THF).
- Addition of potassium bifluoride to the solution.
- Stirring the reaction mixture at room temperature for several hours.
- Isolation of the product by filtration and washing with cold water.
Industrial Production Methods
In an industrial setting, the production of potassium trifluoroborates, including this compound, involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to achieve higher purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (3-bromo-2-fluorophenyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are often used in cross-coupling reactions involving potassium trifluoroborates.
Bases: Bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are used to facilitate the reaction.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and water.
Major Products
The major products formed from these reactions depend on the specific reactants used. In Suzuki–Miyaura coupling, the product is typically a biaryl compound .
Applications De Recherche Scientifique
Potassium (3-bromo-2-fluorophenyl)trifluoroboranuide has several scientific research applications:
Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules for drug discovery and development.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of advanced materials and specialty chemicals
Mécanisme D'action
The mechanism of action of potassium (3-bromo-2-fluorophenyl)trifluoroboranuide in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide group of the compound, forming a palladium complex.
Transmetalation: The trifluoroborate group transfers to the palladium complex, replacing the halide group.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final product and regenerating the palladium catalyst
Comparaison Avec Des Composés Similaires
Potassium (3-bromo-2-fluorophenyl)trifluoroboranuide can be compared with other similar compounds such as:
- Potassium 3-bromophenyltrifluoroborate
- Potassium 2-bromo-3-fluorophenyltrifluoroborate
- Potassium 3-fluorophenyltrifluoroborate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. The presence of both bromine and fluorine atoms on the phenyl ring can lead to unique electronic and steric effects .
Propriétés
Formule moléculaire |
C6H3BBrF4K |
|---|---|
Poids moléculaire |
280.90 g/mol |
Nom IUPAC |
potassium;(3-bromo-2-fluorophenyl)-trifluoroboranuide |
InChI |
InChI=1S/C6H3BBrF4.K/c8-5-3-1-2-4(6(5)9)7(10,11)12;/h1-3H;/q-1;+1 |
Clé InChI |
XGRBSDGUKKHIKW-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=C(C(=CC=C1)Br)F)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl N-[(1R)-1-(2-fluorophenyl)-2-hydroxy-ethyl]carbamate](/img/structure/B13465122.png)
![3-Methoxy-4-[(trifluoromethyl)sulfanyl]aniline](/img/structure/B13465127.png)
![Methyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13465140.png)



![Tert-butyl 4-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13465159.png)
![Spiro[4.5]decane-8-carbaldehyde](/img/structure/B13465161.png)

![(6S)-7-benzyloxycarbonyl-2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B13465172.png)

![1-Bromo-3-(chlorodifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B13465176.png)
